Methicillin-d6 Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H19N2NaO6S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3; |
InChI Key |
MGFZNWDWOKASQZ-IIBJRIMISA-M |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])C(=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[O-].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+] |
Origin of Product |
United States |
Significance of Deuterium Labeling in Investigational Studies
Deuterated Precursor Synthesis
The crucial first step is the synthesis of the deuterated side chain, which for methicillin is derived from 2,6-dimethoxybenzoic acid. The deuterium labels in Methicillin-d6 are located on these two methoxy (B1213986) groups.
The synthesis of the required acyl chloride, 2,6-di(methoxy-d3)benzoyl chloride, involves starting with materials that are already deuterated. The general process for creating a benzoyl chloride from a benzoic acid derivative typically involves reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.org
For Methicillin-d6, the synthesis would begin with 2,6-dihydroxybenzoic acid. The hydroxyl groups are then methylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), in the presence of a base. This reaction yields 2,6-di(methoxy-d3)benzoic acid.
This deuterated benzoic acid derivative is then converted to the corresponding acyl chloride. A common laboratory method involves reacting the acid with thionyl chloride, often with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). The reaction proceeds by converting the carboxylic acid into a highly reactive acid chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.
Reaction Scheme: Conversion of Deuterated Benzoic Acid to Benzoyl Chloride
| Reactant | Reagent | Product |
|---|
Alternatively, oxalyl chloride can be used, which often provides cleaner reactions and milder conditions. orgsyn.org
Core Compound Formation
With the deuterated acyl chloride in hand, the next stage is to attach it to the core penicillin structure.
The central reaction in forming the methicillin molecule is the acylation of 6-aminopenicillanic acid (6-APA). 6-APA provides the characteristic β-lactam ring structure common to all penicillins. nih.gov The primary amine group on 6-APA acts as a nucleophile, attacking the electrophilic carbonyl carbon of the deuterated benzoyl chloride prepared in the previous step.
This reaction is typically carried out in a suitable solvent system, often a mixture of water and an organic solvent, at a controlled pH. A base is required to neutralize the hydrochloric acid that is formed as a byproduct of the acylation, driving the reaction to completion. The steric hindrance from the two adjacent methoxy groups on the benzoyl chloride is a critical feature of methicillin, providing its resistance to penicillinase enzymes.
Conversion to Sodium Salt Form
The product of the acylation reaction is deuterated methicillin free acid. For stability and formulation purposes, it is converted into its sodium salt. This is a straightforward acid-base neutralization reaction. The carboxylic acid group on the penam (B1241934) ring structure of methicillin is deprotonated by a sodium-containing base. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction is typically performed in a solvent in which the sodium salt is poorly soluble, allowing it to precipitate out for easy collection and purification.
Isotopic Labeling Strategies and Efficiency
The incorporation of deuterium into a molecule like methicillin can be achieved through various strategies, each with its own considerations regarding efficiency and cost.
The primary strategy for synthesizing Methicillin-d6 is to use deuterated building blocks, as described above. This "bottom-up" approach, starting with a deuterated methylating agent, is highly efficient for site-specific labeling. beilstein-journals.org This ensures that the deuterium atoms are located precisely on the methoxy groups and minimizes isotopic scrambling.
Other general strategies for deuterium incorporation in organic molecules, although not the primary route for Methicillin-d6, include:
Catalytic Exchange: Using heavy water (D₂O) as the deuterium source in the presence of a metal catalyst to exchange hydrogen atoms for deuterium on a substrate. nih.gov
Deuterated Reagents: Employing deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) or deuterated gases (e.g., D₂) in catalytic hydrogenation/deuteration reactions. marquette.edu
The efficiency of deuterium labeling is a critical parameter, representing the extent to which the target hydrogen atoms have been replaced by deuterium. nih.gov This is typically determined using mass spectrometry, which can distinguish between the unlabeled compound and its deuterated isotopologues based on their mass-to-charge ratio. The fractional abundance of the deuterated species relative to the unlabeled form provides a measure of labeling efficiency. nih.gov For internal standards, high isotopic purity (typically >98%) is essential for accurate quantification.
Advanced Analytical Chemistry Applications
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of modern bioanalytical chemistry. For Methicillin-d6 Sodium, these techniques are essential for its role as an internal standard in quantifying methicillin (B1676495) in complex biological matrices.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Analysis
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical method used for the quantification of compounds in various samples. nih.gov The development of a robust UPLC-MS/MS method is critical for accurately measuring concentrations of methicillin in biological fluids, a process where this compound serves as an ideal internal standard. nih.gov
A typical UPLC-MS/MS method involves several key stages. nih.gov First, the sample, such as human plasma or cerebrospinal fluid, undergoes a preparation step, often protein precipitation, to remove interfering macromolecules. nih.gov A known concentration of the internal standard, this compound, is added to the sample at this early stage. researchgate.net This accounts for any analyte loss during sample processing and analysis.
The prepared sample is then injected into the UPLC system. Chromatographic separation is achieved on a specialized column, such as a C18 reversed-phase column. researchgate.net A mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution with a specific pH, is passed through the column. researchgate.net The components of the mixture separate based on their different affinities for the stationary phase (the column) and the mobile phase. journalagent.com
Following separation, the eluent from the UPLC system is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass spectrometer isolates the specific parent ions of both methicillin and this compound. These parent ions are then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise. nih.gov The ratio of the peak area of the analyte (methicillin) to the peak area of the internal standard (this compound) is used to calculate the concentration of methicillin in the original sample. scioninstruments.com Method validation is performed according to regulatory guidelines, such as those from the FDA, to ensure linearity, accuracy, precision, and stability. nih.govnih.gov
Table 1: Representative UPLC-MS/MS Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) nih.gov | Separates methicillin from other components in the sample. |
| Mobile Phase | Gradient of Acetonitrile and Water/Acetic Anhydride (B1165640) researchgate.net | Drives the separation of compounds on the column. |
| Flow Rate | 0.2 - 1.8 mL/min researchgate.net | Controls the speed of the mobile phase and analysis time. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net | Creates charged ions from the neutral molecules for MS detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Provides high selectivity and sensitivity by monitoring specific ion transitions. |
| Internal Standard | this compound | Corrects for variability in sample preparation and instrument response. |
Applications as an Internal Standard in LC-MS and GC-MS
The primary application of this compound is as an internal standard in quantitative analysis. researchgate.netscioninstruments.com An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. scioninstruments.com The use of an IS is a powerful technique for improving the precision and accuracy of chromatographic and spectroscopic methods. scioninstruments.com
In both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), variations can occur during sample preparation, injection, and ionization. scioninstruments.com By adding an internal standard that is chemically and physically similar to the analyte, these variations affect both the analyte and the IS to the same degree. scioninstruments.com Consequently, the ratio of the analytical signal of the analyte to that of the IS remains constant, correcting for potential errors. scioninstruments.com
A stable isotope-labeled compound, such as this compound, is considered the gold standard for use as an internal standard in mass spectrometry. nih.govnih.gov This is because it has nearly identical chemical and physical properties (like retention time, extraction recovery, and ionization efficiency) to the unlabeled analyte, methicillin. nih.gov However, due to its increased mass from the deuterium (B1214612) atoms, it is easily distinguishable by the mass spectrometer. nih.gov This co-elution and similar behavior ensure the most accurate correction for analytical variability. nih.gov For example, in GC-MS analysis, using a deuterated form of the target analyte is a very common and effective practice. scioninstruments.com Similarly, studies have demonstrated that stable isotope-labeled internal standards are essential for correcting inter-individual matrix effects in LC-MS/MS analysis of patient samples. nih.gov
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying and profiling metabolites. pharmaron.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net This capability is invaluable for identifying unknown metabolites and for distinguishing between compounds with very similar masses. researchgate.net
In the context of methicillin research, HRMS can be used to characterize its biotransformation pathways and identify its metabolites. pharmaron.com When methicillin is administered, it is metabolized in the body, leading to various breakdown products. HRMS, often coupled with UPLC for separation, can analyze complex biological samples like urine or plasma to detect these metabolites. pharmaron.com The high resolving power of the instrument allows it to separate the isotopic peaks of a metabolite from other interfering ions, leading to cleaner spectra and more confident identification. researchgate.net By analyzing the fragmentation patterns (MS/MS data) of these metabolites and their accurate masses, researchers can elucidate their chemical structures. pharmaron.com
While this compound itself is not typically used for metabolite profiling of methicillin (as it is the standard), the techniques employed are directly applicable. Advanced methods like Ion Chromatography-Ultrahigh Resolution-MS (IC-UHR-MS) can resolve multiple tracer atoms in intact metabolites and determine their position within the molecule, offering a deeper understanding of metabolic networks. nih.gov
Spectroscopic Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracking Interactions and Metabolic Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. nih.gov It is a non-destructive method that can provide unbiased and highly quantitative data with minimal sample processing. nih.gov
In metabolic studies, 1D ¹H NMR is frequently used to identify and quantify metabolites in biological samples like urine or saliva. nih.gov By comparing the NMR spectra of samples taken at different times or under different conditions, researchers can track changes in the metabolome. nih.gov This allows for the monitoring of metabolic pathways and the study of how they are affected by various stimuli.
The use of stable isotope tracers, such as compounds labeled with ¹³C or ¹⁵N, is a powerful approach in NMR-based metabolic studies. nih.gov While this compound is labeled with deuterium (²H), the principle is similar. Isotopic labeling can help to trace the flow of atoms through metabolic pathways. Although NMR is generally less sensitive than mass spectrometry, it offers unique advantages, such as the ability to determine the exact position of the isotopic label within a molecule without the need for fragmentation. nih.govnih.gov This information can be crucial for distinguishing between different metabolic routes.
Chromatographic Separation Techniques
Chromatography is a fundamental biophysical technique used to separate, identify, and purify the components of a mixture for qualitative and quantitative analysis. journalagent.com The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. journalagent.com
For the analysis of methicillin and its deuterated standard, High-Performance Liquid Chromatography (HPLC) or UPLC are the most common techniques employed. nih.govresearchgate.net These methods typically utilize a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. researchgate.netresearchgate.net The mobile phase is a more polar mixture, often consisting of acetonitrile and water, sometimes with modifiers like acetic anhydride to improve peak shape and separation. researchgate.net The separation of methicillin is achieved by optimizing factors such as the mobile phase composition, pH, and flow rate. researchgate.net Other chromatographic techniques like thin-layer chromatography (TLC) and gas chromatography (GC) also exist and are used for separation based on principles of adsorption, partition, and molecular size. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methicillin |
| Acetonitrile |
| Acetic Anhydride |
| Linezolid |
| Zileuton |
| Lapatinib |
Liquid Chromatography Method Development and Validation
The development of robust analytical methods is fundamental for the accurate quantification of pharmaceuticals in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity. nih.gov In the development and validation of such methods for methicillin, this compound is the ideal internal standard (IS). chromforum.orgnih.gov
An internal standard is essential for controlling for variability during sample preparation, injection, and ionization in the mass spectrometer. youtube.com Because this compound is chemically identical to methicillin, it co-elutes with the non-labeled analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement. chromforum.org However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution is crucial for correcting any variations that might otherwise lead to inaccurate quantification. chromforum.org While deuterated standards are preferred, it is noted that the deuterium substitution can sometimes cause a slight shift in chromatographic retention time, which must be accounted for during method development. chromforum.orgmyadlm.org
Method validation for an LC-MS/MS assay using this compound would involve assessing several key parameters to ensure its performance is suitable for its intended purpose. These parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).
Table 1: Representative LC-MS/MS Method Parameters for Methicillin Analysis using this compound
| Parameter | Typical Specification |
|---|---|
| Chromatography | |
| LC Column | Reversed-phase C18 |
| Mobile Phase | Gradient elution with acetonitrile and water (containing formic acid/ammonium formate) youtube.com |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Analyte) | Specific precursor ion → product ion for Methicillin |
| MS/MS Transition (IS) | Specific precursor ion → product ion for this compound |
Table 2: Representative Validation Performance Data
| Validation Parameter | Typical Acceptance Criteria | Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Achieved across the therapeutic range |
| Intra-assay Precision (%CV) | < 15% | 2.5% - 8.9% |
| Inter-assay Precision (%CV) | < 15% | 3.1% - 10.2% |
| Accuracy (% Recovery) | 85% - 115% | 92.7% - 108.5% |
| Matrix Effect (%RSD) | < 15% | Corrected by IS, with normalized matrix factor between 0.82 and 1.11 nih.gov |
Application in Analytical Method Development and Validation (AMV)
Analytical Method Validation (AMV) is a formal process required by regulatory bodies to confirm that an analytical procedure is suitable for its intended use. myadlm.org The use of stable isotope-labeled internal standards, such as this compound, is highly recommended, especially for LC-MS/MS methods, to ensure the highest level of accuracy and reliability. nih.gov
In AMV, this compound plays a pivotal role in demonstrating the method's accuracy by compensating for systematic and random errors that can occur during the analytical process. youtube.com Its utility is most pronounced in mitigating the "matrix effect," a common challenge in LC-MS analysis where co-eluting components from the sample matrix (like plasma or tissue) interfere with the ionization of the target analyte, leading to inaccurate results. myadlm.org Since this compound has nearly identical physicochemical properties to methicillin, it is affected by the matrix in the same way, allowing for a reliable correction of the analyte's signal. chromforum.org This ensures that the method provides accurate quantification regardless of variations between different sample sources.
The validation process would demonstrate that the use of this compound leads to a robust method. For example, studies on multi-analyte antibiotic panels have shown that the use of deuterated internal standards is effective in correcting for matrix effects, with the relative standard deviation of the normalized matrix factor being well within the acceptable limit of 15%. nih.gov
Impurity Profiling and Characterization in Synthesis
Ensuring the purity of an active pharmaceutical ingredient (API) like methicillin is a critical aspect of drug manufacturing. Impurity profiling involves the identification and quantification of process-related impurities and degradation products. Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled standard is a powerful technique for this purpose, offering high precision and accuracy. wikipedia.orgosti.gov
In the synthesis of methicillin, various impurities can arise from starting materials, intermediates, or side reactions. This compound can be used as an internal standard to accurately quantify these impurities. The principle of isotope dilution is applied by adding a known amount of this compound to a sample of the synthesized methicillin. wikipedia.org After analysis by a high-resolution technique like LC-MS/MS, the ratio of the signal from the impurity to the signal from the deuterated standard is used to calculate the exact concentration of the impurity.
This approach is superior to external calibration because it corrects for any loss of analyte during sample preparation and for variations in instrument response. youtube.comwikipedia.org The use of IDMS is considered a high-accuracy method and is employed by national metrology institutes for the certification of reference materials. wikipedia.org By using this compound, manufacturers can precisely quantify impurities, even at trace levels, ensuring that the final product meets the stringent purity requirements set by regulatory authorities.
Pharmacokinetic and Metabolic Investigations Non Clinical
In Vitro Metabolic Pathway Elucidation
In vitro studies are the first step in understanding a drug's metabolic fate. These experiments use subcellular fractions, such as liver microsomes, to identify potential metabolic pathways and the enzymes responsible for them. For a compound like Methicillin-d6 Sodium, the primary goal would be to compare its metabolic profile to that of non-deuterated methicillin (B1676495).
Studies on the parent compound, methicillin, indicate that it is partly metabolized in the liver (20-40%). drugbank.com The main metabolic transformation for penicillins is the hydrolysis of the β-lactam ring to form inactive penicilloic acids. nih.gov In vitro systems would be used to determine if the deuteration in the 2,6-dimethoxybenzoyl moiety alters this primary pathway or introduces new metabolic routes, a phenomenon known as metabolic switching. researchgate.net
Following the identification of metabolic pathways, enzyme kinetics studies are performed to quantify the rate at which a drug is metabolized. These studies determine key parameters like the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for the enzymes involved.
For this compound, a key investigation would be to assess the kinetic isotope effect. The carbon-deuterium (C-D) bond is significantly stronger than a carbon-hydrogen (C-H) bond, requiring more energy to break. nih.gov If the cleavage of a C-H bond in the methoxy (B1213986) groups is a rate-limiting step in methicillin's metabolism, replacing it with a C-D bond would be expected to slow down the reaction. juniperpublishers.com This would result in a higher K_m or lower V_max compared to the non-deuterated analog, indicating lower affinity for the metabolizing enzyme or a slower rate of metabolism.
In Vivo Pharmacokinetic Studies in Animal Models (Non-Human)
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. These studies provide a more comprehensive picture than in vitro assays, accounting for complex physiological processes. nih.gov
Pharmacokinetic studies for the parent compound, methicillin, show that it is poorly absorbed when given orally and is therefore administered via injection. nih.gov Following intramuscular injection, it distributes to various tissues and fluids. nih.gov Methicillin is primarily eliminated from the body through the kidneys via both glomerular filtration and tubular secretion, with about 75% of the drug excreted unchanged in the urine. nih.gov A smaller portion is excreted in the bile. nih.gov
For this compound, studies would aim to quantify these same parameters. Key metrics would include its plasma half-life (t_½_), volume of distribution (V_d), and clearance (CL). A slower metabolism due to deuteration could lead to a longer half-life and reduced clearance, potentially altering its residence time in the body. juniperpublishers.com
Table 1: Illustrative Pharmacokinetic Parameters in an Animal Model This table presents hypothetical data for illustrative purposes to show what would be measured in a typical pharmacokinetic study.
| Parameter | Definition | Expected Outcome for this compound |
|---|---|---|
| C_max | Maximum plasma concentration | Dependent on administration route and rate |
| T_max | Time to reach C_max | Dependent on absorption/distribution rate |
| AUC | Area under the plasma concentration-time curve | Potentially increased if clearance is reduced |
| t_½ | Elimination half-life | Potentially prolonged due to slower metabolism |
| CL | Clearance | Potentially decreased due to slower metabolism |
| V_d | Volume of distribution | Unlikely to be significantly changed by deuteration |
The ultimate goal of these studies is to correlate the pharmacokinetic profile with the pharmacodynamic (PD) effect—in this case, antibacterial activity. For beta-lactam antibiotics like methicillin, the key PD index is the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen (fT > MIC). frontiersin.orgcapes.gov.br Animal infection models, such as the neutropenic murine thigh model, are the "workhorse" models used to establish these targets. frontiersin.orgyoutube.com By measuring the concentration of this compound in plasma and at the site of infection (e.g., lung or thigh tissue) over time, researchers can determine if the exposures achieved are sufficient to produce a therapeutic effect. nih.govyoutube.com
Deuteration serves as a powerful tool in metabolic studies. Because deuterium (B1214612) is a stable, non-radioactive isotope, this compound can be used as a tracer. juniperpublishers.com Using analytical techniques like mass spectrometry, researchers can easily distinguish the deuterated drug and its metabolites from their naturally occurring, non-deuterated counterparts and other endogenous molecules in biological samples (e.g., plasma, urine, tissue). researchgate.net This allows for precise tracking of the compound's fate in the body, helping to accurately quantify the parent drug and identify all of its metabolites without the need for radiolabeling. researchgate.net
The rational selection of an animal model is critical for generating data that can be extrapolated to humans. nih.gov For studying anti-MRSA agents, rodent models, particularly mice and rats, are most commonly used. frontiersin.org The reasons for their selection include:
Established Infection Models: Well-validated models of MRSA infection exist for mice and rats, including thigh, lung, and sepsis models, which mimic human infections. youtube.com
Economic and Ethical Considerations: Rodents are cost-effective and have a shorter life cycle, allowing for more rapid data generation compared to larger animals.
Pharmacokinetic Similarity: While not identical, the fundamental ADME processes in rodents are often qualitatively similar to humans, providing a useful predictive bridge. nih.govacs.org Physiologically based pharmacokinetic (PBPK) models can be developed in rats to predict drug distribution and elimination, which can then be scaled to predict human pharmacokinetics. nih.gov
By using these models, researchers can simulate human-like drug exposures to evaluate efficacy and establish the pharmacokinetic/pharmacodynamic relationships necessary for further development. frontiersin.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies
Extensive searches of publicly available scientific literature and databases have revealed no specific non-clinical animal studies focused on the pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound. While PK/PD modeling is a standard practice in the development of antimicrobial agents, including for penicillins and other beta-lactam antibiotics, research specifically detailing the in vivo PK/PD characteristics of the deuterated form of methicillin is not present in the accessible scientific domain.
PK/PD modeling in animal infection models, such as the neutropenic murine thigh infection model, is crucial for establishing the relationship between drug exposure and antimicrobial efficacy. nih.gov For beta-lactam antibiotics like methicillin, the primary PK/PD index that typically correlates with bacteriological effect is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%ƒT>MIC). researchgate.net
The substitution of hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can potentially alter its pharmacokinetic profile. nih.govjuniperpublishers.com This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, potentially slowing down metabolic processes, such as those mediated by cytochrome P450 enzymes. juniperpublishers.complos.org Such alterations can lead to a reduced rate of clearance and an extended biological half-life. nih.govjuniperpublishers.com However, the actual impact of deuteration on a drug's pharmacokinetics is complex and not always predictable, as it can be influenced by the specific site of deuteration and the drug's primary metabolic pathways. plos.org
Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its PK/PD parameters in animal models. Any such presentation would be speculative and not based on scientific evidence. Future research would be necessary to determine the specific PK/PD profile of this compound and to understand how it compares to its non-deuterated counterpart, methicillin.
Mechanistic Studies of Antibiotic Action and Resistance Biochemical and Cellular
Biochemical Mechanism of Action of Methicillin (B1676495) Analogs
The antibacterial effect of methicillin and its analogs, including Methicillin-d6 Sodium, is primarily directed at the bacterial cell wall, a structure essential for maintaining cellular integrity and shape, particularly in Gram-positive bacteria. sigmaaldrich.com
Like other β-lactam antibiotics, methicillin acts by disrupting the synthesis of the bacterial cell wall. wikipedia.orgwikipedia.org The fundamental structural component of the bacterial cell wall is peptidoglycan, a polymer composed of alternating N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues cross-linked by short peptide chains. pnas.orglibretexts.org This cross-linking step, known as transpeptidation, is crucial for the formation of a rigid and protective cell wall. pnas.orglibretexts.org
Methicillin and its analogs are structural mimics of the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides. wikipedia.orgrcsb.org This structural similarity allows them to bind to the active site of enzymes responsible for the transpeptidation reaction, thereby inhibiting the final step of cell wall biosynthesis. wikipedia.orglibretexts.orgdrugbank.com The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. sigmaaldrich.comlibretexts.orgrcsb.org
The use of deuterated analogs like this compound can be particularly insightful in kinetic studies of enzyme inhibition. The heavier isotope can subtly alter reaction rates, providing a means to dissect the individual steps of the inhibitory process. chemsrc.com
The enzymes that catalyze the transpeptidation step of peptidoglycan synthesis are collectively known as penicillin-binding proteins (PBPs) due to their ability to covalently bind to penicillin and other β-lactam antibiotics. wikipedia.orgrcsb.orgbcm.edu Methicillin and its analogs exert their antibacterial effect by acting as competitive inhibitors of these essential enzymes. wikipedia.orgdrugbank.com
The interaction between a β-lactam antibiotic and a PBP involves the acylation of a serine residue within the active site of the enzyme. pnas.orgmdpi.com This forms a stable, long-lasting acyl-enzyme complex, effectively inactivating the PBP and halting cell wall synthesis. mdpi.com In susceptible bacteria, the native PBPs are readily inhibited by methicillin. oup.com However, the affinity of different PBPs for methicillin can vary. acs.org
| PBP | Function in Cell Wall Synthesis | Interaction with Methicillin |
| PBP1 | Transglycosylase and Transpeptidase | Inhibited by methicillin, leading to disruption of peptidoglycan elongation and cross-linking. |
| PBP2 | Transpeptidase and Transglycosylase | Primary target for β-lactam antibiotics; its inhibition is a key bactericidal event. mdpi.com |
| PBP3 | Transpeptidase | Involved in septum formation during cell division; its inhibition leads to filamentation. |
| PBP4 | Transpeptidase and Carboxypeptidase | Non-essential, but contributes to the degree of peptidoglycan cross-linking. nih.gov |
This table summarizes the general functions of native PBPs in susceptible Staphylococcus aureus and their interaction with methicillin.
Molecular and Biochemical Mechanisms of Methicillin Resistance
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presented a significant clinical challenge, driven by specific genetic and biochemical adaptations that allow the bacteria to circumvent the action of methicillin and other β-lactam antibiotics. nih.govbritannica.com
The cornerstone of methicillin resistance in S. aureus is the acquisition of the mecA gene. nih.govwikipedia.orgnih.gov This gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2'). nih.govnih.govnih.gov Unlike the native PBPs, PBP2a has a very low affinity for methicillin and other β-lactam antibiotics. mdpi.comnih.govnih.gov
This low affinity allows PBP2a to continue functioning as a transpeptidase, catalyzing the essential cross-linking of peptidoglycan strands even in the presence of antibiotic concentrations that would inhibit the native PBPs. pnas.orgmdpi.comnih.gov Consequently, the bacterium can maintain the integrity of its cell wall and survive. nih.gov The expression of PBP2a is the primary determinant of high-level methicillin resistance. nih.govnih.gov
Kinetic studies have revealed the biochemical basis for PBP2a's resistance. The second-order rate constant for the acylation of PBP2a by methicillin is significantly lower than that of susceptible PBPs, indicating a much less efficient binding and inactivation process. acs.orgnih.gov
| Parameter | Benzylpenicillin | Methicillin |
| k2 (s-1) | 0.22 | 0.0083 |
| Kd (mM) | 13.3 | 16.9 |
| k2/Kd (M-1s-1) | 16.5 | 0.49 |
Kinetic parameters for the interaction of PBP2a with benzylpenicillin and methicillin. Data from acs.orgnih.gov.
The mecA gene is not a native component of the S. aureus chromosome. Instead, it is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). wikipedia.orgspringernature.comasm.org SCCmec is a genomic island that integrates into a specific site in the staphylococcal chromosome. nih.govspringernature.comelsevier.es
There are multiple types and subtypes of SCCmec, classified based on the combination of two essential components: the mec gene complex and the ccr gene complex. nih.govwikipedia.orgspringernature.com The mec gene complex contains the mecA gene and, in some cases, its regulatory genes, mecI and mecR1. nih.govwikipedia.org The ccr gene complex contains genes encoding for cassette chromosome recombinases, which are responsible for the mobility of the SCCmec element, allowing for its excision from and integration into the bacterial chromosome. nih.govwikipedia.orgspringernature.com The ability of SCCmec to move between different staphylococcal strains via horizontal gene transfer has been a major factor in the global spread of methicillin resistance. wikipedia.orgyoutube.com
| SCCmec Element | Key Features |
| mec gene complex | Carries the mecA gene, the primary determinant of methicillin resistance. nih.govspringernature.com Can also include regulatory genes mecI and mecR1. nih.govwikipedia.org |
| ccr gene complex | Encodes cassette chromosome recombinases (CcrA, CcrB, CcrC) that mediate the mobility of the SCCmec element. nih.govwikipedia.orgspringernature.com |
| J regions | "Junkyard" regions that can carry additional resistance genes for non-β-lactam antibiotics. wikipedia.orgspringernature.com |
This table outlines the core components of the Staphylococcal Cassette Chromosome mec (SCCmec) element.
In some MRSA strains, the expression of the mecA gene is tightly regulated by a two-component system encoded by the mecR1 and mecI genes, which are located upstream of mecA. nih.govnih.govoup.com
MecI acts as a repressor protein. It binds to the promoter region of the mecA gene, preventing its transcription. nih.govoup.com This keeps the production of PBP2a at a low level in the absence of an inducing agent. nih.gov
MecR1 is a transmembrane sensor protein. nih.govoup.com In the presence of a β-lactam antibiotic, MecR1 undergoes a conformational change and initiates a signal transduction cascade that leads to the inactivation of the MecI repressor. nih.govnih.gov This de-repression allows for the transcription of the mecA gene and the subsequent production of PBP2a, leading to the expression of the resistance phenotype. nih.govnih.gov
However, in many clinical isolates of MRSA, the mecI gene is either deleted or contains mutations that render it non-functional. nih.govwikipedia.org This results in the constitutive, or continuous, expression of mecA, leading to a consistently high level of resistance. wikipedia.org
Other Bacterial Resistance Strategies (β-lactamases, efflux pumps, target modification, permeability)
Bacteria, particularly Staphylococcus aureus, have evolved several sophisticated strategies to counteract the effects of methicillin and other β-lactam antibiotics. These mechanisms can exist independently or concurrently, often leading to multidrug resistance. nih.gov
Target Modification: The most significant mechanism of methicillin resistance is the modification of the antibiotic's target. nih.gov Methicillin-resistant Staphylococcus aureus (MRSA) acquires a mobile genetic element known as the Staphylococcal Chromosomal Cassette mec (SCCmec). nih.govasianscientist.com This cassette carries the mecA gene, which encodes a unique penicillin-binding protein called PBP2a. nih.govresearchgate.net Unlike native PBPs, PBP2a has a very low affinity for methicillin and other β-lactam antibiotics. nih.gov Consequently, while the antibiotic inactivates the host's normal PBPs, PBP2a remains functional and takes over the synthesis of the peptidoglycan cell wall, allowing the bacterium to survive and replicate. nih.govresearchgate.net The expression of this resistance is also influenced by auxiliary genes, known as fem (factors essential for methicillin resistance) factors. nih.gov
β-lactamases: Many staphylococcal strains produce enzymes called β-lactamases (or penicillinases). These enzymes provide resistance by hydrolyzing the amide bond in the β-lactam ring, which is the core structural element of this antibiotic class. nih.gov This enzymatic degradation inactivates the antibiotic before it can reach its PBP targets. The gene responsible for producing β-lactamase in S. aureus is typically blaZ. mdpi.com
Efflux Pumps: Some bacteria utilize efflux pumps, which are membrane-spanning proteins that actively transport antibiotics out of the cell. nih.gov This mechanism prevents the intracellular concentration of the drug from reaching a level high enough to inhibit its target. Efflux pumps can often confer resistance to multiple classes of antibiotics, contributing to the multidrug-resistant phenotype of many MRSA strains. nih.gov
Permeability: Changes in the bacterial cell wall structure can decrease its permeability to antibiotics. nih.gov By making it more difficult for methicillin to penetrate the cell and reach the periplasmic space where the PBPs are located, the effectiveness of the antibiotic is reduced. This strategy often acts in concert with other resistance mechanisms. nih.gov
Table 1: Bacterial Resistance Strategies to Methicillin
| Resistance Mechanism | Description | Key Genetic/Protein Component(s) |
| Target Modification | Alteration of the drug target, preventing antibiotic binding. | mecA gene, Penicillin-Binding Protein 2a (PBP2a) |
| Enzymatic Degradation | Production of enzymes that inactivate the antibiotic. | β-lactamases (blaZ gene) |
| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell. | Various membrane transport proteins |
| Reduced Permeability | Changes in the cell wall that limit antibiotic entry. | Altered cell wall components |
Interactions with Bacterial Enzymes and Other Antimicrobial Agents
The clinical efficacy of methicillin is defined by its interaction with bacterial enzymes and can be modulated by co-administration with other antimicrobial compounds.
Methicillin's primary interaction is with bacterial penicillin-binding proteins (PBPs). These enzymes catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains, giving the cell wall its structural integrity. nih.gov Methicillin, as a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor, acts as a competitive inhibitor, acylating the serine residue in the active site of the PBP and rendering the enzyme inactive. nih.gov In MRSA, the presence of the low-affinity PBP2a enzyme circumvents this inhibition, forming the basis of resistance. nih.govbcm.edu
To combat resistance, combination therapies are often employed. The use of a β-lactam antibiotic alongside another agent can produce synergistic effects, enhancing bacterial killing and potentially overcoming resistance. nih.govresearchgate.net For instance, combining β-lactams with aminoglycosides is a strategy used for serious MRSA infections like endocarditis. nih.gov Other approaches involve pairing vancomycin (B549263) with agents like rifampin. nih.gov Research is also exploring novel strategies, such as using specific signaling molecules to disrupt bacterial communication and virulence, which could potentially be used alongside traditional antibiotics to treat MRSA infections. eurekalert.org Recent in silico studies have also investigated the potential of enzymes like methyltransferase as "enzymobiotics" that could interact with and inhibit essential bacterial membrane proteins. frontiersin.org
Table 2: Examples of Antimicrobial Interactions for Treating MRSA
| Combination | Rationale / Mechanism of Interaction |
| Beta-lactam + Aminoglycoside | Often used for serious infections like sepsis or endocarditis; may produce a synergistic effect to enhance bacterial killing. nih.gov |
| Vancomycin + Rifampin | A combination used to treat MRSA infections. nih.gov |
| Antibiotic + Phage Therapy | Phages can target and kill bacteria, including antibiotic-resistant strains, and may make bacteria more susceptible to conventional antibiotics. gutmicrobiotaforhealth.com |
Systems Biology Approaches to Modeling Resistance Mechanisms
Systems biology offers a powerful approach to understanding the complex and multifactorial nature of antibiotic resistance. By integrating diverse datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct computational models that simulate the intricate networks governing resistance. mdpi.com
A key example is the development of a systems biology model for methicillin resistance in S. aureus. plos.org Such models create a map of the regulatory and metabolic pathways involved, including the genes (mecA, mecR1, mecI), proteins (PBP, PBP2a), and metabolites that constitute the resistance network. plos.org The mecR1 and mecI genes, for instance, regulate the expression of the mecA gene and thus the production of the resistance-conferring PBP2a protein. nih.govresearchgate.net
These models allow for in silico simulations to predict how the system behaves under different conditions, such as varying concentrations of methicillin. plos.org Simulations can generate flux curves showing the dynamic changes in the amounts of key molecules like PBP, PBP2a, and peptidoglycan over time following exposure to the antibiotic. plos.org For example, simulations demonstrate that as the concentration of methicillin increases, the activity of normal PBPs decreases while the concentration and flux through PBP2a increase, allowing for continued peptidoglycan synthesis. plos.org These models provide a holistic view of resistance, helping to identify critical nodes in the network that could be targeted by new therapeutic strategies. mdpi.com
Table 3: Components of a Systems Biology Model for Methicillin Resistance
| Component Type | Examples in the Model | Role in Resistance |
| Genes | mecA, mecR1, mecI | Code for resistance proteins and their regulators. plos.org |
| RNA | mecA mRNA, mecR1 mRNA | Intermediates in the expression of resistance genes. plos.org |
| Proteins | PBP, PBP2a, MecR1 | Catalyze cell wall synthesis; PBP2a provides resistance, MecR1 is a signal transducer. plos.org |
| Metabolites | Peptidoglycan, Methicillin | The product of the targeted pathway and the inhibiting drug. plos.org |
Environmental Fate and Degradation Analysis
Methodologies for Environmental Fate Studies
Environmental fate studies for chemical compounds like Methicillin-d6 Sodium are conducted following standardized protocols to determine their persistence, mobility, and transformation in various environmental compartments. nih.goviitd.ac.insitubiosciences.com These studies are essential for environmental risk assessment. The primary degradation and transport pathways investigated include degradation in soil and sediment, sorption and mobility, hydrolysis, photolysis, and biodegradation in aqueous systems. analytice.comresearchgate.net
The degradation of this compound in terrestrial environments is evaluated through soil and sediment metabolism studies, which can be conducted under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. labcorps.co.uksitubiosciences.com The standard methodology for these studies is outlined in OECD Guideline 307. biotecnologiebt.itibacon.comecetoc.org
Table 1: Representative Parameters for Aerobic and Anaerobic Soil Degradation Studies (OECD 307)
| Parameter | Condition | Typical Value/Range | Purpose |
|---|---|---|---|
| Incubation Temperature | Aerobic & Anaerobic | 20 ± 2 °C | Standardized temperature for microbial activity. |
| Soil Moisture | Aerobic | 40-60% of maximum water holding capacity | Maintains aerobic microbial activity. |
| Soil Condition | Anaerobic | Flooded with nitrogen headspace | Creates oxygen-deficient conditions. |
| Incubation Duration | Aerobic & Anaerobic | Up to 120 days | To determine the degradation curve and formation of metabolites. |
| Key Endpoint | Aerobic & Anaerobic | DT₅₀ (half-life) | Quantifies the persistence of the substance. |
The mobility of this compound in soil, which determines its potential to leach into groundwater, is assessed through sorption and mobility studies. The primary methodologies are batch equilibrium experiments (OECD Guideline 106) and column leaching studies (OECD Guideline 312). situbiosciences.comibacon.comscymaris.comoecd.org
The batch equilibrium method determines the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.comepa.govecetoc.org In this method, a solution of the test substance is mixed with a soil sample, and the distribution of the substance between the soil and water phases is measured after reaching equilibrium. scymaris.com The Kd value is the ratio of the chemical's concentration in the soil to its concentration in the water. ecetoc.org The Koc value provides a measure of sorption to soil organic matter and is useful for comparing the mobility of different chemicals across various soil types. chemsafetypro.com
Column leaching studies provide a more dynamic assessment of mobility. preventit.insitubiosciences.com In these experiments, a column is packed with soil, and the test substance is applied to the surface. ibacon.com Simulated rainfall is then passed through the column, and the leachate is collected and analyzed over time to determine the extent to which the substance and its degradation products move through the soil profile. preventit.inibacon.com
Table 2: Illustrative Soil Sorption Coefficients and Mobility Classification
| Compound Class (Example) | Log Koc Range | Mobility Classification | Leaching Potential |
|---|---|---|---|
| Sulfonamides | 1.5 - 2.5 | Moderate to High | Moderate to High |
| Tetracyclines | 2.8 - 3.5 | Low to Moderate | Low to Moderate |
| Fluoroquinolones | > 3.5 | Low | Low |
| Beta-Lactams (e.g., Methicillin) | Likely < 2.5 | High | High |
Hydrolysis is a key abiotic degradation pathway for many chemical substances in the aquatic environment. For beta-lactam antibiotics like methicillin (B1676495), the cleavage of the beta-lactam ring is a primary hydrolytic degradation mechanism. The hydrolytic stability of a compound is determined as a function of pH according to OECD Guideline 111. situbiosciences.comanalytice.comoecd.orgibacon.comecetoc.org
In this test, sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature. analytice.comoecd.org Samples are taken at various time points and analyzed for the concentration of the parent compound. analytice.com The rate of hydrolysis is determined, and the half-life at different pH values is calculated. situbiosciences.com Studies on methicillin have shown that its degradation follows pseudo-first-order kinetics and is highly dependent on pH, with faster degradation occurring in both acidic and alkaline solutions compared to neutral conditions. researchgate.net For penicillin, a related antibiotic, degradation is also significantly influenced by temperature, with acidic conditions generally promoting faster degradation. nih.gov
Table 3: Hydrolytic Degradation of Methicillin at Room Temperature
| Medium | Apparent Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
|---|---|---|
| 0.005 M HCl (Acidic) | 0.0297 | 23.33 |
| 0.005 M NaOH (Alkaline) | 0.0177 | 39.15 |
Data derived from a stability-indicating HPLC method study. researchgate.net
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. This can be an important degradation pathway for substances present in surface waters. The methodology for studying the direct photolysis of chemicals in water is described in OECD Guideline 316. situbiosciences.comibacon.comfera.co.ukoecd.orgoecd.org
These studies involve exposing a solution of the test substance to a light source that simulates natural sunlight. ibacon.com The concentration of the substance is monitored over time to determine the rate of degradation. fera.co.uk Key parameters derived from these studies include the photolysis rate constant and the quantum yield, which is a measure of the efficiency of the photochemical process. fera.co.uk While direct photolysis data for methicillin is limited, studies on other beta-lactam antibiotics like amoxicillin (B794) indicate that photodegradation can be a significant removal mechanism from aqueous systems. fao.orgchemsafetypro.com The photolysis of staphyloxanthin in MRSA has also been studied, though this relates to the pigment in the bacteria rather than the antibiotic molecule itself. bu.edursc.orgnih.govresearchgate.net
Table 4: Key Parameters in Photolytic Degradation Studies (OECD 316)
| Parameter | Description | Significance |
|---|---|---|
| First-order Rate Constant (kₚ) | The rate at which the chemical degrades due to light exposure. | Used to calculate the environmental half-life. |
| Quantum Yield (Φ) | The number of molecules transformed per photon absorbed. | A measure of the efficiency of the photochemical reaction. |
| Environmental Half-life (t₁/₂) | The time required for 50% of the chemical to degrade under specific sunlight conditions. | Indicates the persistence of the chemical in sunlit surface waters. |
The biodegradation of this compound in aquatic environments, particularly in wastewater treatment plants (WWTPs), is a critical process for its removal. The presence of methicillin-resistant Staphylococcus aureus (MRSA) has been detected in wastewater, indicating that methicillin and related compounds enter these systems. biotecnologiebt.itoecd.orgacs.org
Biodegradation studies in aqueous systems often use activated sludge from WWTPs. These studies typically follow first-order kinetics. iitd.ac.in The biodegradation rate constant (k) and the half-life (t₁/₂) are determined by monitoring the decrease in the concentration of the test substance over time in the presence of microorganisms. iitd.ac.in For some beta-lactam antibiotics like ampicillin (B1664943) and cefalexin, biodegradation is a significant removal pathway in activated sludge, although adsorption to sludge solids can also be important. iitd.ac.in Studies on the degradation of the mecA gene, which confers methicillin resistance, by various disinfection methods in water also provide insights into the fate of related biological material in these systems. preventit.inacs.orgnih.gov
Table 5: Biodegradation Kinetics of Beta-Lactam Antibiotics in Freshwater Activated Sludge
| Antibiotic | Biodegradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Primary Removal Route |
|---|---|---|---|
| Ampicillin | - | - | Adsorption |
| Cefalexin | 0.26 | 2.7 | Biodegradation |
Data from a study on antibiotic biodegradation in activated sludge, serving as an analogue for methicillin. iitd.ac.in
Analytical Techniques for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its transformation products in environmental matrices such as soil, water, and sediment. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used technique for the analysis of antibiotics in environmental samples due to its high selectivity and sensitivity. nih.govresearchgate.netmdpi.comnih.gov
Sample preparation is a critical step and often involves solid-phase extraction (SPE) to isolate and concentrate the analytes from the complex environmental matrix before instrumental analysis. researchgate.netmdpi.com Method validation ensures the reliability of the data and typically includes the determination of parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. mdpi.comnih.gov For instance, validated LC-MS/MS methods for various antibiotics in water have achieved detection limits in the low nanogram per liter (ng/L) range. nih.gov
Table 6: Common Analytical Techniques and Performance Metrics for Antibiotic Monitoring
| Technique | Sample Matrix | Extraction Method | Typical LOQ |
|---|---|---|---|
| HPLC-MS/MS | Water (Ground, Surface, Treated) | Solid-Phase Extraction (SPE) | 0.8 - 10 ng/L |
| UHPLC-MS/MS | Soil | Solid-Liquid Extraction (SLE) | 1.0 - 20.0 µg/kg |
| HPLC-UV-MS/MS | Soil and Plant Samples | SLE-SPE | 0.1 ng/g |
Development of Environmental Fate Models
Environmental fate models are computational tools used to predict the concentration and persistence of chemicals in the environment. mdpi.com For antibiotics like methicillin, these models would integrate data on:
Physicochemical properties: solubility, vapor pressure, and partition coefficients.
Transformation processes: rates of hydrolysis, photolysis, and biodegradation. nih.gov
Environmental parameters: soil type, water flow rates, temperature, and pH.
Various models have been developed to predict the environmental fate of antibiotics, ranging from simple multimedia models to more complex, spatially explicit models. mdpi.comnih.gov These models can help in conducting environmental risk assessments by estimating the Predicted Environmental Concentration (PEC) of the substance. figshare.com
For the penicillin class of antibiotics, modeling efforts would need to strongly consider the rapid hydrolysis of the β-lactam ring as a key degradation pathway. The lack of specific experimental data on methicillin's environmental degradation rates presents a significant challenge to developing a highly accurate and validated model for this specific compound. Future research, ideally utilizing radiolabeled tracers, would be necessary to generate the data needed to parameterize and validate such a model.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methicillin-d6 Sodium to ensure isotopic purity for pharmacokinetic studies?
- Methodological Answer : Isotopic purity is critical for accurate tracing in pharmacokinetic studies. Researchers should employ High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to verify deuterium incorporation and monitor isotopic impurities . Synthesis protocols should follow validated deuterium-labeling techniques, such as hydrogen-deuterium exchange under controlled pH and temperature, with post-synthesis purification via reverse-phase chromatography. Replicate synthesis batches must undergo rigorous validation using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. What analytical methods are recommended for validating this compound stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies should be conducted under ICH guidelines (e.g., Q1A) using forced degradation conditions (e.g., elevated temperature, humidity, light exposure). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying degradation products, while deuterium retention can be monitored via isotope ratio mass spectrometry (IRMS). Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, with significance thresholds set at p < 0.05 .
Q. How should researchers design in vitro experiments to assess this compound’s binding affinity to penicillin-binding proteins (PBPs)?
- Methodological Answer : Use competitive binding assays with fluorescently labeled β-lactam analogs. Include non-deuterated Methicillin as a control to quantify isotopic effects. Data should be normalized to protein concentration (Bradford assay) and analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate dissociation constants (Kd). Triplicate experiments with blinded analysis reduce observer bias .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s metabolic half-life data across different preclinical models?
- Methodological Answer : Discrepancies may arise from species-specific cytochrome P450 activity or deuterium isotope effects. Perform interspecies pharmacokinetic (PK) studies with parallel sampling of plasma, liver, and kidney tissues. Use physiologically based pharmacokinetic (PBPK) modeling to simulate metabolic pathways and identify rate-limiting steps. Validate models via sensitivity analysis and comparison to in vitro microsomal data .
Q. How can isotopic labeling of this compound impact its biological activity in antimicrobial resistance studies?
- Methodological Answer : Deuterium incorporation may alter drug-receptor binding kinetics or metabolic stability. Conduct time-kill assays against methicillin-resistant Staphylococcus aureus (MRSA) strains, comparing IC50 values of deuterated vs. non-deuterated Methicillin. Use RNA sequencing to identify differentially expressed genes in response to isotopic variants, with false discovery rate (FDR) correction for multiple comparisons .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Employ mixed-effects models to account for inter-individual variability in toxicity endpoints (e.g., nephrotoxicity markers). Bayesian hierarchical models are advantageous for small sample sizes, incorporating prior data on non-deuterated Methicillin. Sensitivity analyses should test assumptions about dose-response linearity, and Akaike Information Criterion (AIC) can compare model fits .
Q. How can researchers ensure reproducibility in this compound’s deuterium retention studies across laboratories?
- Methodological Answer : Adopt standardized protocols for sample preparation, storage, and analysis. Inter-laboratory validation studies should use shared reference materials and blinded data collection. Report deuterium retention as mean ± SD with coefficient of variation (CV) thresholds ≤15%. Metadata (e.g., HPLC column lot numbers, MS calibration dates) must be fully disclosed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
